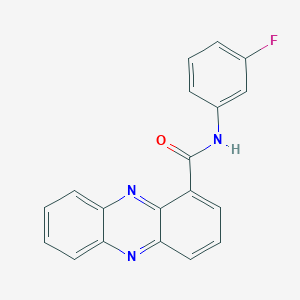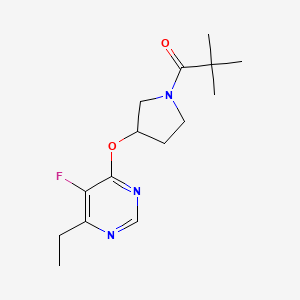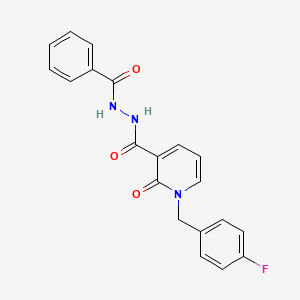![molecular formula C16H8Cl2N2OS B2462354 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile CAS No. 476278-29-2](/img/structure/B2462354.png)
3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H8Cl2N2OS and its molecular weight is 347.21. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A study by Farag, Dawood, and Kandeel (1996) details the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound structurally related to the one . They explored various synthesis routes and reactions with different compounds, providing insights into its versatile applications in chemical synthesis (Farag, Dawood, & Kandeel, 1996).
Polymer Solar Cells
Xu, Zhang, Yu, Li, and Peng (2019) discussed the use of a molecule with a structure similar to 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile in polymer solar cells. The molecule, with its electron-deficient unit, was shown to have good energy level matching with poly(3-hexylthiophene) and led to high-performance solar cells (Xu, Zhang, Yu, Li, & Peng, 2019).
Environmental Presence and Impact
Zhang, Ren, Li, Kunisue, Gao, and Kannan (2011) conducted a study on benzotriazoles and benzophenones, which are structurally related to the compound . They investigated their presence in the environment, particularly in sediment and sewage sludge, highlighting the environmental impact of such compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Fluorescence and pH Sensing
Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, and Tang (2018) developed a benzothiazole-based aggregation-induced emission luminogen for detecting pH. The compound demonstrated reversible acid/base-switched emission transitions and was suitable for highly sensitive detection of pH fluctuations, similar to the properties of 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).
Antimicrobial Activity
Abdel‐Aziz, Mekawey, and Dawood (2009) investigated the antimicrobial activity of compounds derived from 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which shares a similar structure with the compound . Their research showed significant antimicrobial activity against various bacterial and fungal species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Corrosion Inhibition
Salarvand, Amirnasr, Talebian, Raeissi, and Meghdadi (2017) studied the inhibition performance of benzothiazole derivatives, similar to the compound , for protecting mild steel in acidic environments. Their research highlighted the potential application in corrosion inhibition (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-5-9(6-11(18)7-10)15(21)12(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQLGSVYLVDKO-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC(=C3)Cl)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

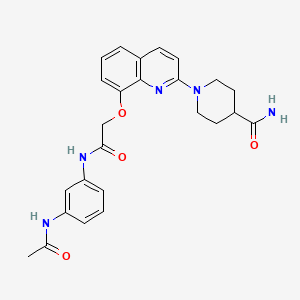

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)


![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)
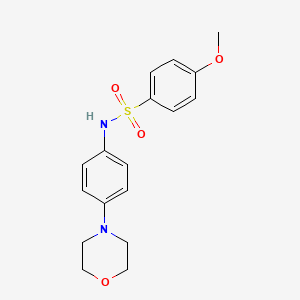
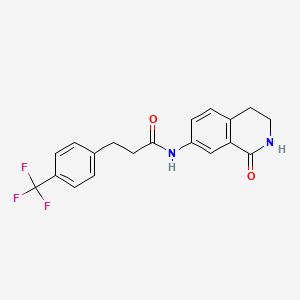
![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)
